

# chemical and physical properties of enrofloxacin monohydrochloride

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Compound of Interest		
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An In-depth Technical Guide on the Core Chemical and Physical Properties of **Enrofloxacin Monohydrochloride** 

### Introduction

Enrofloxacin is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class of antibiotics.[1][2] It is widely utilized in veterinary medicine to treat a variety of bacterial infections.[3][4] Enrofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3][5] This action disrupts bacterial cell division, ultimately leading to bacterial death.[3] The bactericidal activity of enrofloxacin is concentration-dependent, with the death of susceptible bacteria occurring within 20–30 minutes of exposure.[6] This technical guide provides a comprehensive overview of the core chemical and physical properties of **enrofloxacin monohydrochloride**, along with detailed experimental protocols for their determination.

### **Chemical and Physical Properties**

The chemical and physical properties of enrofloxacin and its monohydrochloride salt are summarized below. These properties are crucial for the development of pharmaceutical formulations and for understanding the drug's behavior in biological systems.

# **General Properties**



Property	Value	Reference	
Chemical Name	1-cyclopropyl-7-(4-ethyl-1- piperazinyl)-6-fluoro-1,4- dihydro-4-oxo-3- quinolinecarboxylic acid monohydrochloride	[7][8]	
Synonyms	BAY Vp 2674 monohydrochloride; PD160788 monohydrochloride	[9]	
Appearance	Pale yellow, crystalline powder	[8][10]	

**Molecular and Physicochemical Properties** 

Property	Value	Reference	
Molecular Formula	C19H23CIFN3O3	[7][11]	
Molecular Weight	395.86 g/mol	[11]	
Melting Point	>285°C (decomposition)	[12]	
pKa1 (Carboxyl Group)	5.94 - 6.06	[13][14]	
pKa2 (Piperazinyl Group)	7.70 - 8.70	[13][14]	
Isoelectric pH	7.32	[13][15]	

### **Solubility Data**

The solubility of a drug is a critical factor influencing its absorption and bioavailability. Enrofloxacin is characterized by its poor aqueous solubility.[13]



Solvent	Solubility	Conditions	Reference
Water	7.14 mg/mL	Ultrasonic assistance needed	[16]
Water	146 μg/mL	25°C	[13]
0.1 M Phosphate Buffer (pH 7.4)	182 μg/mL	25°C	[13]
DMSO	< 1 mg/mL	Insoluble or slightly soluble, requires warming	[16][17]
Dimethylformamide (DMF)	~10 mg/mL	[17]	
Ethanol	~1.7 mg/mL	[13]	_
Propylene Glycol	~1.2 mg/mL	[13]	_

### **Experimental Protocols**

Detailed methodologies for determining the key physicochemical properties of **enrofloxacin monohydrochloride** are provided below.

# **Determination of Solubility**

This protocol describes the equilibrium solubility method.

#### Materials:

- Enrofloxacin monohydrochloride
- Selected solvents (e.g., distilled water, phosphate buffer pH 7.4, ethanol)
- Sealed conical flasks
- · Magnetic stirrer
- Centrifuge



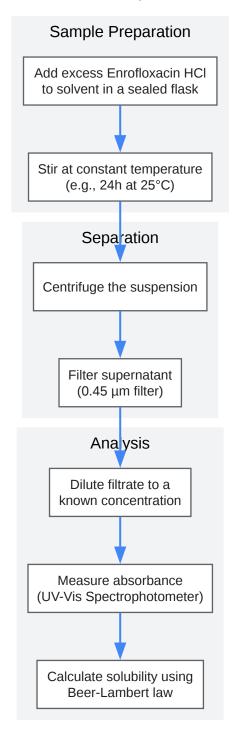
- 0.45 μm syringe filter
- UV-Vis Spectrophotometer

#### Procedure:

- Add an excess amount of enrofloxacin monohydrochloride to a sealed conical flask containing 5 mL of the chosen solvent.[13][15]
- Maintain the flasks at a constant temperature (e.g., 25°C).[13][15]
- Stir the contents using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).[13][15]
- After stirring, centrifuge the solution to separate the undissolved solid.[13][15]
- Filter the supernatant through a 0.45 μm filter to obtain a clear, saturated solution.[13][15]
- Dilute the filtrate with the appropriate solvent to a concentration within the linear range of the UV-Vis spectrophotometer.[13][15]
- Measure the absorbance of the diluted solution at the maximum wavelength (λmax) for enrofloxacin (approximately 271-277 nm).[15][18]
- Calculate the concentration of the drug using a pre-established calibration curve or the Beer-Lambert law.[13][15]
- Determine the solubility by multiplying the calculated concentration by the dilution factor.[13] [15]
- Perform the determination in triplicate to ensure accuracy.[13][15]



#### Workflow for Solubility Determination



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Caption: Workflow for Solubility Determination



### **Determination of Melting Point**

This protocol utilizes Synchronous Thermal Analysis (STA), which combines Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

#### Materials:

- Enrofloxacin monohydrochloride
- STA instrument (DSC-TGA)
- Aluminum oxide crucible (or other suitable sample pan)
- Inert gas (e.g., Nitrogen)

#### Procedure:

- Calibrate the STA instrument for temperature and heat flow according to the manufacturer's instructions.
- Accurately weigh a small amount of the enrofloxacin monohydrochloride sample into the sample crucible.
- Place the sample crucible and a reference crucible (typically empty or containing a reference material like aluminum oxide) into the instrument.[19]
- Set the experimental parameters. A typical heating rate is 10°C/min over a temperature range that encompasses the expected melting point (e.g., 25°C to 350°C).[19]
- Purge the system with an inert gas, such as nitrogen, to provide a controlled atmosphere.
   [19]
- Initiate the heating program. The instrument will record the heat flow to the sample compared
  to the reference (DSC signal) and the change in sample mass (TGA signal) as a function of
  temperature.
- Analyze the resulting data. The melting point is identified as the onset or peak temperature of the endothermic event on the DSC curve.[14] The TGA curve will show if mass loss



(decomposition) occurs concurrently with melting.[14][19]

### **Determination of pKa Values**

This protocol is based on monitoring changes in NMR chemical shifts during acid-base titration.

#### Materials:

- · Enrofloxacin monohydrochloride
- Deuterium oxide (D2O)
- Deuterium chloride (DCI) solution
- Sodium deuteroxide (NaOD) solution
- NMR spectrometer (capable of <sup>1</sup>H and <sup>15</sup>N-<sup>1</sup>H HMBC experiments)
- pH meter calibrated for pD measurements

#### Procedure:

- Dissolve a known concentration of enrofloxacin monohydrochloride in D2O.[20]
- Acquire initial NMR spectra (<sup>1</sup>H and <sup>15</sup>N-<sup>1</sup>H HMBC) of the solution.
- Titrate the solution by adding small aliquots of either DCl or NaOD to incrementally change the pD.[20]
- After each addition of titrant, mix the solution thoroughly and measure the pD using a calibrated pH meter.[20] Convert the measured pD to pH if necessary (pH ≈ pD - 0.4).
- Acquire <sup>1</sup>H and/or <sup>15</sup>N-<sup>1</sup>H HMBC spectra at each pD point.
- Monitor the chemical shifts of specific protons or nitrogen atoms that are sensitive to the protonation state of the carboxyl and piperazinyl functional groups.
- Plot the change in chemical shift ( $\delta$ ) versus the pD.



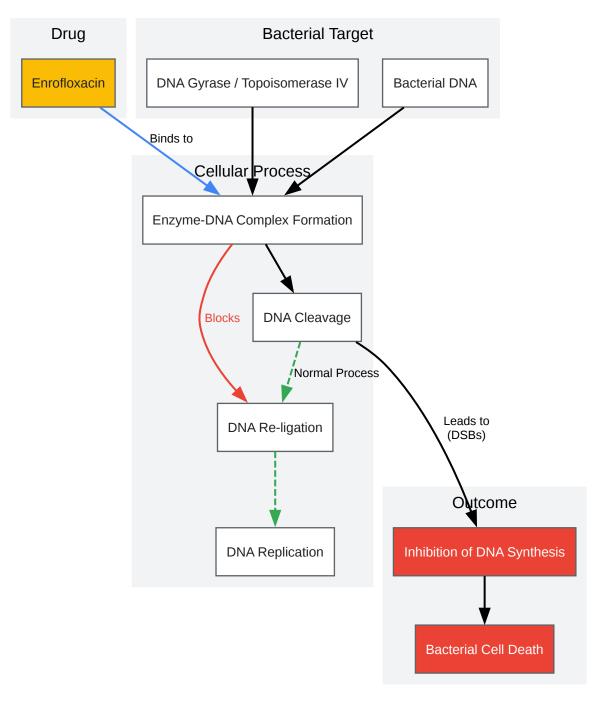
• Fit the resulting titration curves to the Henderson-Hasselbalch equation or a suitable theoretical model to calculate the pKa values for each ionizable group.[20]

### **Mechanism of Action Signaling Pathway**

Enrofloxacin exerts its antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[1][5] These enzymes are crucial for managing DNA topology during replication. Enrofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[1][21] This prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, inhibition of DNA replication, and ultimately, cell death. [1][5][21]



#### Enrofloxacin Mechanism of Action



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